Benzamide, N-(4-(9-acridinylamino)phenyl)-
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Overview
Description
Benzamide, N-(4-(9-acridinylamino)phenyl)- is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of an acridine moiety attached to a benzamide structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-(9-acridinylamino)phenyl)- typically involves the reaction of 9-aminoacridine with 4-aminobenzamide. The process generally requires a solvent such as dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-(9-acridinylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzamide, N-(4-(9-acridinylamino)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA intercalation and protein interactions.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acids and proteins. It can intercalate into DNA, disrupting the replication process and inhibiting enzymes like topoisomerases. This leads to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4’-(9-Acridinylamino)methanesulphon-m-anisidide (m-AMSA): Known for its antitumor activity.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Exhibits antibacterial properties.
Uniqueness
Benzamide, N-(4-(9-acridinylamino)phenyl)- is unique due to its dual ability to interact with both nucleic acids and proteins, providing a multifaceted approach to disrupting cellular processes. This makes it a versatile compound in both research and therapeutic applications .
Properties
CAS No. |
76015-18-4 |
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Molecular Formula |
C26H19N3O |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]benzamide |
InChI |
InChI=1S/C26H19N3O/c30-26(18-8-2-1-3-9-18)28-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h1-17H,(H,27,29)(H,28,30) |
InChI Key |
XPOBKFJTEISBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
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